![molecular formula C6H5F3N4O B1454744 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one CAS No. 877402-45-4](/img/structure/B1454744.png)

3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Übersicht

Beschreibung

“3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one” is a chemical compound that has been studied for its potential applications . It is an intermediate in the synthesis of Sitagliptin Triazecine Analog, which is related to the family of Sitagliptin compounds that have recently been approved for the therapy of type II diabetes .

Synthesis Analysis

The synthesis of this compound involves several steps. An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The target molecules were synthesized in excellent yields under mild reaction conditions .

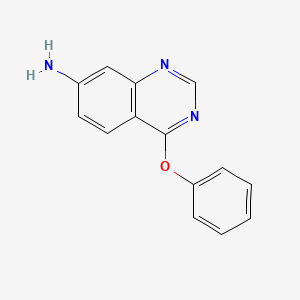

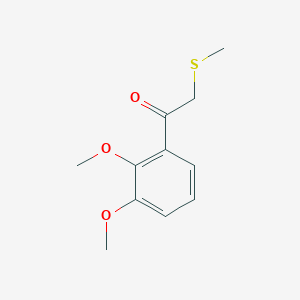

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5F3N4O . Further analysis of the molecular structure can be found in the Journal of Chemical Information and Modeling .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . These reactions are carried out under specific conditions to ensure the successful synthesis of the compound .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.13 g/mol . More detailed physical and chemical properties can be found in the Journal of Natural Products .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antidiabetic Drug Development

This compound is a key intermediate in the synthesis of Sitagliptin , a medication used to treat type 2 diabetes . The control of impurities like 7-nitroso impurity in Sitagliptin is critical due to its long-term treatment nature, and methods like ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) are developed for this purpose .

Analytical Chemistry: Impurity Quantification

The compound is used in analytical methods to quantify genotoxic impurities in pharmaceuticals. A highly sensitive and reproducible UHPLC-MS/MS method has been developed to detect the impurity at very low levels, ensuring the safety and efficacy of the drug .

Chemical Synthesis: Method Development

A patent describes a method for synthesizing the hydrochloride salt of this compound, highlighting its importance in the production of pharmaceutical intermediates. The synthesis route is simple and favorable for industrial production .

Drug Contamination Studies: N-Nitrosamine Analysis

In the context of contamination studies, this compound is analyzed concerning its N-nitrosamine derivatives, which are potential carcinogens. Analytical methods have been developed for the determination of these contaminants in drug products .

Regulatory Compliance: ICH Guidelines Adherence

The development of analytical methods for this compound also ensures adherence to International Council for Harmonisation (ICH) guidelines, which set the standards for pharmaceutical quality and safety .

Wirkmechanismus

Target of Action

It is mentioned that this compound is a pharmaceutical intermediate used in the preparation of sitagliptin , a drug that targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

If it contributes to the action of sitagliptin, it may be involved in inhibiting the dpp-4 enzyme, thereby increasing the levels of incretin hormones . This would enhance insulin secretion and inhibit glucagon release, leading to a decrease in blood glucose levels .

Biochemical Pathways

As a potential component of sitagliptin, it may influence the incretin hormone pathway . By inhibiting DPP-4, the compound could prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release .

Result of Action

If it contributes to the action of sitagliptin, it may result in increased levels of incretin hormones, enhanced insulin secretion, inhibited glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

It is worth noting that the synthesis of this compound involves several steps, including reactions under nitrogen protection and at various ph levels . These factors could potentially influence the compound’s stability and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNNTMBQPSTNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one | |

CAS RN |

877402-45-4 | |

| Record name | 3-(Trifluoromethyl)-6,7-dihydro-(1,2,4)triazolo(4,3-a)pyrazin-8(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877402454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(TRIFLUOROMETHYL)-6,7-DIHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZIN-8(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3TE28KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)